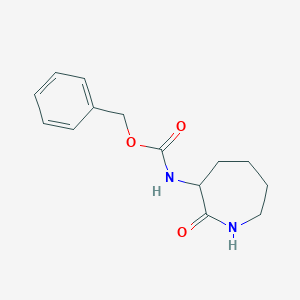

Benzyl (2-oxoazepan-3-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(2-oxoazepan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-13-12(8-4-5-9-15-13)16-14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWYCTUOFGJWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl (2-oxoazepan-3-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of Benzyl (2-oxoazepan-3-yl)carbamate, a key chemical intermediate in pharmaceutical research and development. The document details the compound's chemical identity, including its stereoisomeric forms, and presents a thorough, field-proven methodology for its synthesis and characterization. Emphasis is placed on the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous resource for working with this versatile molecule.

Introduction and Chemical Identity

This compound is a carbamate-protected derivative of 3-amino-ε-caprolactam. The benzyloxycarbonyl (Cbz) protecting group offers stability under a range of chemical conditions, yet can be removed under specific, controlled protocols, making this compound a valuable building block in multi-step organic syntheses. Its primary application lies in the development of novel therapeutic agents, particularly in the field of neuropharmacology.[1]

The stereochemistry at the 3-position of the azepane ring is a critical feature of this molecule, as it directly influences its interaction with biological targets. Consequently, the compound is often utilized in its enantiomerically pure forms.

Chemical Structure and Stereoisomers

The structure of this compound is characterized by a seven-membered lactam ring, with a carbamate group at the C-3 position.

Table 1: Chemical Identity and CAS Numbers

| Isomer/Mixture | CAS Number | Molecular Formula | Molecular Weight |

| (S)-Benzyl (2-oxoazepan-3-yl)carbamate | 103478-12-2 | C₁₄H₁₈N₂O₃ | 262.30 g/mol |

| (R)-Benzyl (2-oxoazepan-3-yl)carbamate | 28957-33-7 (for the amine precursor) | C₁₄H₁₈N₂O₃ | 262.30 g/mol |

| (Rac)-Benzyl (2-oxoazepan-3-yl)carbamate | 108875-45-2 | C₁₄H₁₈N₂O₃ | 262.30 g/mol |

Synthesis Methodology: From L-Lysine to the Cbz-Protected Lactam

The synthesis of enantiomerically pure this compound is most effectively achieved through the cyclization of the corresponding amino acid, followed by the protection of the resulting primary amine. This section outlines a reliable, two-step process starting from L-lysine hydrochloride to yield (S)-Benzyl (2-oxoazepan-3-yl)carbamate.

Synthesis Workflow

The overall synthetic pathway involves the intramolecular cyclization of L-lysine to form (S)-3-amino-2-azepanone, followed by the N-protection of the amino group using benzyl chloroformate.

Caption: Synthetic workflow for (S)-Benzyl (2-oxoazepan-3-yl)carbamate.

Step 1: Synthesis of (S)-3-amino-2-azepanone from L-Lysine Hydrochloride

This procedure is adapted from established methods for the cyclization of lysine.[2]

Protocol:

-

Reaction Setup: To a three-neck flask equipped with a mechanical stirrer and a reflux condenser, add L-lysine hydrochloride (e.g., 30 g, 164 mmol) and 1,2-propanediol (150 mL) as the solvent.

-

Base Addition: With continuous stirring, slowly add sodium hydroxide (e.g., 6.57 g, 164 mmol) until it is completely dissolved. The use of a high-boiling point solvent like 1,2-propanediol facilitates the intramolecular condensation by allowing the reaction to be heated to a temperature sufficient to drive off the water formed during the reaction.

-

Cyclization: Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Work-up: After cooling to room temperature, the by-product, sodium chloride, is removed by filtration.

-

Isolation: The filtrate containing the product is carefully acidified. The product can then be isolated, for instance, by back-extraction and subsequent recrystallization from a suitable solvent system like ethanol.

Step 2: N-benzyloxycarbonylation of (S)-3-amino-2-azepanone

This step employs a standard Schotten-Baumann reaction for the protection of the primary amine.

Protocol:

-

Dissolution: Dissolve the crude (S)-3-amino-2-azepanone from the previous step in a suitable aqueous basic solution.

-

Protection: Cool the solution in an ice bath. Add benzyl chloroformate dropwise while vigorously stirring. The base neutralizes the HCl generated during the reaction, driving the reaction to completion.

-

Precipitation and Filtration: The N-Cbz protected product, being less water-soluble, will precipitate out of the aqueous solution. Collect the solid product by vacuum filtration.

-

Purification: The crude product is then purified by recrystallization or flash column chromatography to yield the final, pure (S)-Benzyl (2-oxoazepan-3-yl)carbamate.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Physical Properties

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 161.5-162.5 °C[3] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the protons of the azepane ring.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch, the C=O stretch of the lactam and the carbamate, and the aromatic C-H stretches.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1] Its utility stems from the presence of the readily deprotectable Cbz group and the chiral center at the C-3 position of the lactam ring. This allows for the introduction of diverse functionalities at this position, leading to the creation of libraries of compounds for screening in drug discovery programs.

The carbamate group itself is a common structural motif in many approved drugs, valued for its chemical and proteolytic stability, its ability to penetrate cell membranes, and its resemblance to a peptide bond.

Safety and Handling

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound and the reagents used in its synthesis. The synthesis should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis, characterization, and application of this compound. By understanding the rationale behind the experimental procedures and employing rigorous analytical techniques, researchers can confidently utilize this important building block in their drug discovery and development endeavors.

References

Sources

An In-depth Technical Guide to Benzyl (2-oxoazepan-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Benzyl (2-oxoazepan-3-yl)carbamate, a chiral lactam derivative, stands as a significant building block in medicinal chemistry. Its structural motif, featuring a seven-membered azepanone ring coupled with a carbamate protecting group, offers a versatile scaffold for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and established applications, with a particular focus on its role in the development of neurokinin receptor antagonists. The molecular weight of this compound is approximately 262.31 g/mol .[1]

Physicochemical Properties and Structural Elucidation

Core Molecular Attributes

This compound is a white solid with a molecular formula of C₁₄H₁₈N₂O₃.[1] It is typically stored at temperatures between 0-8°C to ensure its stability.[1] The key structural features include a caprolactam ring, a carbamate linkage, and a benzyl group. The presence of a chiral center at the 3-position of the azepanone ring gives rise to two enantiomers, (R) and (S), which can exhibit distinct biological activities.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O₃ | |

| Molecular Weight | 262.31 g/mol | |

| Appearance | White solid | |

| Melting Point | 161.5-162.5 °C | |

| Storage Conditions | 0-8 °C |

Crystallographic Analysis of the (R)-Enantiomer

The definitive three-dimensional structure of (R)-benzyl 2-oxoazepan-3-ylcarbamate has been elucidated through single-crystal X-ray diffraction. This analysis provides precise data on bond lengths, bond angles, and the conformation of the azepanone ring, which is crucial for understanding its interaction with biological targets. The crystal structure confirms the absolute configuration of the chiral center, a critical aspect for its application in stereoselective synthesis and drug design.[2]

Synthesis and Chemical Reactivity

The synthesis of this compound, particularly its enantiomerically pure forms, is a key consideration for its use in pharmaceutical development. The most direct and stereospecific route to the (R)-enantiomer involves the intramolecular cyclization of N-ε-carbobenzyloxy-D-lysine.[2]

Experimental Protocol: Synthesis of (R)-Benzyl (2-oxoazepan-3-yl)carbamate

The following protocol is based on the principles of lactam formation from amino acid precursors.

Materials:

-

N-ε-carbobenzyloxy-D-lysine

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

10% Citric acid solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-ε-carbobenzyloxy-D-lysine in anhydrous DCM.

-

Add BOP reagent and DIEA to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between EtOAc and 10% citric acid solution.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the final product.

Note: This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting the central nervous system.[1] Its rigidified, yet conformationally flexible, seven-membered ring system makes it an attractive scaffold for mimicking peptide turns and interacting with protein binding sites.

Neurokinin (NK) Receptor Antagonists

A significant application of this compound is in the development of neurokinin (NK) receptor antagonists.[3][4] Neurokinin receptors, including NK1 and NK2, are implicated in a range of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Antagonists of these receptors have therapeutic potential for treating conditions such as chronic pain, asthma, and chemotherapy-induced nausea and vomiting.

Derivatives of (R,R)-N-(1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl)allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide have been identified as potent and orally active dual NK1/NK2 receptor antagonists.[3] The (2-oxoazepan-3-yl)carbamate moiety plays a critical role in the stereoselective binding of these antagonists to the neurokinin receptors.

Potential as Enzyme Inhibitors

The carbamate functional group is a well-established pharmacophore in the design of enzyme inhibitors. Carbamates can act as transition-state analogs or covalent modifiers of enzyme active sites. While specific inhibitory data for this compound is not widely published, related carbamate-containing molecules are known to inhibit enzymes such as fatty acid amide hydrolase (FAAH) and acetylcholinesterase, both of which are important drug targets. The unique conformation of the azepanone ring in this compound could be exploited to achieve selective inhibition of specific enzymes.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound, with a molecular weight of approximately 262.31 g/mol , is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its stereodefined structure and the presence of the reactive carbamate group make it particularly useful in the development of neurokinin receptor antagonists and potentially other enzyme inhibitors. The synthetic route from N-ε-carbobenzyloxy-D-lysine provides a reliable method for accessing the enantiomerically pure (R)-form, which is crucial for its applications in modern drug discovery. As research into novel therapeutics continues, the utility of this and related scaffolds is likely to expand, offering new opportunities for the development of innovative medicines.

References

-

Chem-Impex International Inc. (n.d.). Benzyl (S)-(2-Oxoazepan-3-Yl)Carbamate. Retrieved from [Link]

- Gerspacher, M., Lewis, C., Ball, H. A., Howes, C., Subramanian, N., Ryffel, K., & Fozard, J. R. (2003). Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonist. Journal of Medicinal Chemistry, 46(16), 3508–3513.

- Gerspacher, M., Lewis, C., Howes, C., Ball, H., & Fozard, J. R. (2000). N-[(R,R)-(E)-1-(4-chloro-benzyl)-3-(2-oxo-azepan-3-ylcarbamoyl)-allyl]-N-methyl-3,5-bis-trifluoromethyl-benzamide: an orally active neurokinin NK1/NK2 antagonist. Bioorganic & Medicinal Chemistry Letters, 10(13), 1467–1470.

-

Request PDF. (n.d.). Crystal structure of (R)-benzyl 2-oxoazepan-3-ylcarbamate, C14H18N2O3. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3- (2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-[(R,R)-(E)-1-(4-chloro-benzyl)-3-(2-oxo-azepan-3-ylcarbamoyl)-allyl]-N-methyl-3,5-bis-trifluoromethyl-benzamide: an orally active neurokinin NK1/NK2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of Benzyl (2-oxoazepan-3-yl)carbamate: A Methodical Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical synthesis, drug discovery, and materials science. This guide provides a comprehensive, in-depth walkthrough for the structural elucidation of Benzyl (2-oxoazepan-3-yl)carbamate, a key intermediate in pharmaceutical research.[1] This document moves beyond a simple listing of techniques, instead offering a logical workflow grounded in the principles of spectroscopic analysis and validation. We will explore the "why" behind each experimental choice, detailing the expected outcomes and how each piece of data synergistically contributes to the final, unambiguous structural assignment. This guide is intended for researchers and drug development professionals who require a robust framework for characterizing novel chemical entities.

Introduction: The Compound in Context

This compound (Molecular Formula: C₁₄H₁₈N₂O₃, Molecular Weight: 262.31 g/mol ) is a derivative of α-amino-ε-caprolactam.[1][2] The core structure contains a seven-membered lactam ring (azepan-2-one) and a carbamate protecting group, specifically a benzyloxycarbonyl (Cbz or Z) group.[3] The presence of these functional groups, along with a chiral center at the C3 position of the lactam ring, makes it a valuable building block in medicinal chemistry, particularly for synthesizing compounds targeting neurological disorders.[1]

Given its role as a synthetic intermediate, verifying its structure with absolute certainty is paramount to ensure the integrity of subsequent research and development. Any ambiguity in its structure could lead to the synthesis of incorrect final compounds, resulting in significant loss of time and resources. This guide establishes a self-validating system of analysis to prevent such outcomes.

The Elucidation Workflow: A Multi-Technique Strategy

The structural confirmation of a novel compound is rarely achieved with a single technique. It requires a confluence of data from multiple orthogonal analytical methods. Our approach is systematic, beginning with fundamental data and progressively building a more detailed picture with advanced spectroscopic techniques.

Caption: A logical workflow for the structural elucidation of an organic compound.

Foundational Analysis

Before engaging advanced instrumentation, basic characterization provides the initial constraints for the structural puzzle.

Physical Properties & Elemental Analysis

-

Appearance: White solid.[1]

-

Melting Point: 161.5-162.5 °C.[4] A sharp melting point is a good indicator of purity.

-

Elemental Analysis: For a formula of C₁₄H₁₈N₂O₃, the expected elemental composition is C (64.11%), H (6.92%), N (10.68%), and O (18.30%). Experimental values from CHN analysis should fall within ±0.4% of these theoretical values to confirm the molecular formula.

Mass Spectrometry: Determining the Mass and Fragmentation

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and clues about its substructures through fragmentation patterns. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique for carbamates, which can be thermally unstable.[5][6]

Experimental Protocol: LC-MS (ESI+)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a methanol/water (1:1) mixture.

-

Chromatography: Use a C18 reverse-phase column. Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

MS Detection: Employ Electrospray Ionization in positive ion mode (ESI+). Scan a mass range from m/z 50 to 500.[7]

Expected Data & Interpretation

The primary goal is to find the molecular ion peak. In ESI+, we expect to see protonated or other adducted molecules.

Table 1: Predicted Mass Spectrometry Data

| Ion Species | Formula | Expected m/z | Information Gained |

| [M+H]⁺ | [C₁₄H₁₉N₂O₃]⁺ | 263.14 | Confirms the molecular weight of 262.31 Da. |

| [M+Na]⁺ | [C₁₄H₁₈N₂O₃Na]⁺ | 285.12 | Common adduct, further validates MW. |

| [M+NH₄]⁺ | [C₁₄H₁₈N₂O₃NH₄]⁺ | 280.17 | Common adduct with ammonium formate/acetate mobile phase.[6] |

| [M-C₇H₇]⁺ | [C₇H₁₁N₂O₃]⁺ | 171.08 | Loss of the benzyl group. |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.05 | Tropylium ion, characteristic fragment of a benzyl group. |

The observation of the [M+H]⁺ ion at m/z 263.14 is the most crucial piece of data, directly verifying the molecular weight. The presence of the tropylium ion fragment at m/z 91 is a very strong indicator of the benzyl moiety.

Infrared Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the types of chemical bonds, and thus the functional groups, present in a molecule.[8] For this compound, we are looking for characteristic absorptions for the lactam, the carbamate, and the aromatic ring.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan first.

Expected Data & Interpretation

The spectrum will be dominated by absorptions from the two carbonyl groups and the N-H bonds.

Table 2: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3300 cm⁻¹ | N-H Stretch | Lactam & Carbamate | Confirms the presence of secondary amide/carbamate. |

| 3100-3000 cm⁻¹ | C-H Stretch (sp²) | Aromatic Ring | Indicates the benzene ring of the Cbz group. |

| 2950-2850 cm⁻¹ | C-H Stretch (sp³) | Azepane Ring | Confirms the aliphatic portion of the molecule. |

| ~1735 cm⁻¹ | C=O Stretch | Carbamate | The ester-like carbonyl of the carbamate group. |

| ~1660 cm⁻¹ | C=O Stretch | Amide (Lactam) | Characteristic absorption for a cyclic amide.[9] |

| ~1520 cm⁻¹ | N-H Bend | Amide II Band | Further confirmation of the secondary amide/carbamate. |

| ~1250 cm⁻¹ | C-O Stretch | Carbamate | Corresponds to the C-O single bond of the carbamate. |

The two distinct carbonyl peaks are the most diagnostic features. The carbamate carbonyl typically appears at a higher frequency than the amide carbonyl due to the influence of the adjacent oxygen atom.[10] The presence of both is strong evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Record ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer.

¹H NMR: The Proton Environment

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.

Table 3: Predicted ¹H NMR Chemical Shifts and Couplings

| Protons (Position) | Predicted δ (ppm) | Multiplicity | Integration | Key Information |

| Aromatic (Cbz) | 7.3-7.4 | Multiplet | 5H | Confirms the monosubstituted benzene ring.[11] |

| CH₂ (Cbz) | ~5.1 | Singlet | 2H | Methylene protons of the benzyl group.[11] |

| N-H (Lactam) | ~7.5 (DMSO-d₆) | Broad Singlet | 1H | Amide proton on the lactam ring. |

| N-H (Carbamate) | ~6.5 (DMSO-d₆) | Doublet | 1H | Carbamate proton, coupled to C3-H. |

| C3-H | ~4.2 | Multiplet | 1H | Chiral center proton, coupled to N-H and C4 protons. |

| C7-H₂ | ~3.2 | Multiplet | 2H | Protons adjacent to the lactam nitrogen. |

| C4-H₂, C5-H₂, C6-H₂ | 1.5-2.0 | Multiplet | 6H | Aliphatic protons of the seven-membered ring. |

¹³C NMR: The Carbon Backbone

The ¹³C NMR spectrum shows all unique carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon (Position) | Predicted δ (ppm) | Key Information |

| C=O (Lactam, C2) | ~175 | Lactam carbonyl carbon.[12] |

| C=O (Carbamate) | ~156 | Carbamate carbonyl carbon. |

| Aromatic (Cbz) | 127-137 | Six signals for the benzene ring carbons.[11] |

| CH₂ (Cbz) | ~67 | Methylene carbon of the benzyl group. |

| C3 | ~55 | Chiral carbon attached to the carbamate nitrogen. |

| C7 | ~42 | Carbon adjacent to the lactam nitrogen. |

| C4, C5, C6 | 25-35 | Aliphatic carbons of the lactam ring.[12] |

2D NMR: Connecting the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they are assembled.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. echemi.com [echemi.com]

- 5. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. orgsyn.org [orgsyn.org]

- 12. researchgate.net [researchgate.net]

physical properties of Benzyl (2-oxoazepan-3-yl)carbamate

An In-depth Technical Guide to the Physical Properties of Benzyl (2-oxoazepan-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key chemical intermediate with significant applications in pharmaceutical research and development. Its structural motif, featuring a protected amine on a caprolactam ring, makes it a valuable building block in the synthesis of a variety of bioactive molecules. Notably, it serves as a crucial precursor in the development of novel therapeutics, particularly those targeting neurological disorders, and is utilized in the investigation of enzyme inhibitors.[1][2] An understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the known physical characteristics of this compound, details the experimental methodologies for their determination, and offers insights into the interpretation of relevant analytical data.

Physicochemical and Crystallographic Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈N₂O₃ | [2][3][4] |

| Molecular Weight | 262.31 g/mol | [2][3] |

| Appearance | White solid | [2] |

| Melting Point | 161.5-162.5 °C | [4] |

| CAS Number | 108875-45-2 (unspecified stereochemistry) | [4] |

| 103478-12-2 ((S)-enantiomer) | [2][3] | |

| Computed Polar Surface Area (PSA) | 74.41 Ų | [4] |

| Computed LogP (XLogP3) | 2.06 | [4] |

| Storage Conditions | 0-8 °C | [2] |

Crystal Structure of (R)-Benzyl (2-oxoazepan-3-yl)carbamate

The three-dimensional arrangement of molecules in the solid state is a critical determinant of a compound's physical properties, including its melting point, solubility, and stability. The crystal structure of the (R)-enantiomer of this compound has been determined by X-ray diffraction.[5]

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 7.396(1) Å, b = 11.492(2) Å, c = 16.030(3) Å |

| Volume | 1362.5 ų |

| Z (molecules per unit cell) | 4 |

This crystallographic information is invaluable for computational modeling, understanding intermolecular interactions, and for the identification of potential polymorphic forms.

Experimental Determination of Physical Properties

The following sections detail the standard experimental protocols for determining the key .

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded. This range is reported as the melting point.

Figure 1: Workflow for Melting Point Determination.

Solubility Assessment

Protocol:

-

Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen.

-

Equilibration: An excess amount of solid this compound is added to a known volume of each solvent in a sealed vial. The vials are agitated (e.g., on an orbital shaker) at a constant temperature (typically 25 °C or 37 °C) until equilibrium is reached (usually 24-48 hours).

-

Phase Separation: The saturated solution is carefully separated from the undissolved solid by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Figure 2: Shake-Flask Method for Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of this compound. While specific spectra for this compound are not widely published, this section outlines the standard methodologies and expected spectral features based on its structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: 5-20 mg of the compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of an internal standard like tetramethylsilane (TMS) may be added.

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum.

Expected ¹H NMR Features:

-

Aromatic Protons: Signals in the range of 7.2-7.4 ppm corresponding to the protons of the benzyl group.

-

CH₂-O Protons: A singlet or a multiplet around 5.1 ppm for the benzylic protons.

-

NH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Azepane Ring Protons: A series of multiplets in the aliphatic region (approximately 1.5-4.5 ppm) corresponding to the protons on the caprolactam ring.

Expected ¹³C NMR Features:

-

Carbonyl Carbons: Signals in the downfield region (around 170 ppm) for the amide and carbamate carbonyls.

-

Aromatic Carbons: Signals between 127-138 ppm for the carbons of the benzyl group.

-

CH₂-O Carbon: A signal around 66 ppm for the benzylic carbon.

-

Azepane Ring Carbons: Signals in the aliphatic region (approximately 25-60 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

-

N-H Stretch: A peak around 3300 cm⁻¹.

-

C-H Stretches (Aromatic and Aliphatic): Peaks just above and below 3000 cm⁻¹.

-

C=O Stretches (Amide and Carbamate): Strong absorptions in the range of 1650-1750 cm⁻¹.

-

C-N Stretch: Absorptions in the region of 1200-1350 cm⁻¹.

-

C-O Stretch: A peak around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Infusion: The solution is infused into the ESI source of the mass spectrometer.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions.

Expected Mass Spectrum Features:

-

Molecular Ion Peak [M+H]⁺ or [M+Na]⁺: A prominent peak corresponding to the protonated or sodiated molecule (m/z ≈ 263.1 or 285.1, respectively).

-

Fragment Ions: Peaks corresponding to the loss of characteristic fragments, such as the benzyl group or parts of the caprolactam ring, which can be used for structural elucidation.

Figure 3: General Workflow for Spectroscopic Characterization.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and organic synthesis. This guide has consolidated the available data on its physical properties and provided a framework of established experimental protocols for their determination. A thorough understanding and application of these methodologies are essential for ensuring the quality, consistency, and successful application of this versatile chemical intermediate in research and development endeavors.

References

-

Royal Society of Chemistry. (2016). Supplemmentary Info for RSC adv. after corrections. Retrieved from [Link]

- Xia, X. (2014). Crystal structure of (R)-benzyl 2-oxoazepan-3-ylcarbamate, C14H18N2O3. Zeitschrift für Kristallographie - New Crystal Structures, 225(2).

-

PubChem. Benzyl carbamate. Retrieved from [Link]

-

ResearchGate. (PDF) Benzyl {2-[(2-(1H-Benzo[d][1][5][6]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate. Retrieved from [Link]

-

MDPI. Benzyl {2-[(2-(1H-Benzo[d][1][5][6]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate. Retrieved from [Link]

Sources

Benzyl (2-oxoazepan-3-yl)carbamate solubility data

An In-Depth Technical Guide to the Solubility of Benzyl (2-oxoazepan-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This compound, a molecule of interest in medicinal chemistry, presents a structural profile for which a thorough understanding of solubility is paramount for any progression in drug development. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound. We will delve into its physicochemical characteristics, predictive solubility models, detailed experimental protocols for both kinetic and thermodynamic solubility assessment, and the key factors influencing its dissolution. This document is intended to serve as a foundational resource for scientists engaged in the characterization and formulation of this and structurally related compounds.

Introduction: The Imperative of Solubility in Drug Development

In the journey of a drug candidate from discovery to clinical application, solubility is a fundamental physicochemical property that dictates its fate. Poor aqueous solubility is a major hurdle, with estimates suggesting that 70% to 90% of new chemical entities in the development pipeline are poorly soluble.[1] This challenge can lead to insufficient absorption from the gastrointestinal tract, resulting in low and variable bioavailability and, ultimately, therapeutic failure.[2] Therefore, an early and accurate assessment of a compound's solubility profile is not merely a routine characterization step but a critical component of risk mitigation in drug development.

This compound, with its caprolactam and benzyl carbamate moieties, possesses structural features that suggest a nuanced solubility behavior, influenced by factors such as hydrogen bonding potential, crystal lattice energy, and the interplay between its polar and non-polar regions. Understanding and quantifying its solubility in various media is essential for designing appropriate formulations, predicting in vivo performance, and ensuring the reliability of in vitro biological assays.

Physicochemical Profile of this compound

Before embarking on experimental solubility determination, a thorough understanding of the molecule's intrinsic properties is essential as they provide the basis for its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O₃ | [3][4] |

| Molecular Weight | 262.30 g/mol | [3] |

| CAS Number | 108875-45-2 / 103478-12-2 (S-enantiomer) | [3][5] |

| Melting Point | 161.5-162.5℃ | [3] |

| XLogP3 (Predicted) | 2.06180 | [3] |

| Appearance | White solid |

The predicted octanol-water partition coefficient (XLogP3) of approximately 2.06 suggests a moderate lipophilicity. While this may favor membrane permeability, it also indicates that aqueous solubility could be limited. The presence of both hydrogen bond donors (the N-H of the carbamate) and acceptors (the carbonyl oxygens and the nitrogen atom) allows for interactions with polar solvents like water. However, the molecule's relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome for dissolution to occur.

The Dichotomy of Solubility: Kinetic vs. Thermodynamic

In early drug discovery, it is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.[6]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution under specific, often non-equilibrium, conditions. It is typically determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[6][7][8] The resulting value can be influenced by the rate of precipitation and is often higher than the thermodynamic solubility. Kinetic solubility is valuable for high-throughput screening (HTS) to quickly flag potential solubility issues and is relevant for interpreting results from in vitro biological assays where compounds are often introduced in a similar manner.[6][7]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It represents the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase under specific conditions of temperature, pressure, and pH.[2][9] This measurement is more time-consuming but provides a more accurate and fundamental understanding of the compound's intrinsic solubility, which is critical for formulation development and predicting oral absorption.[6][9]

Experimental Determination of Solubility

The following sections provide detailed protocols for determining the kinetic and thermodynamic solubility of this compound. The choice of method depends on the stage of drug development and the specific question being addressed.

Kinetic Solubility Assay

Principle: This assay relies on the rapid dilution of a DMSO stock solution into an aqueous buffer. The formation of a precipitate is monitored, typically by nephelometry (light scattering) or by measuring the concentration of the dissolved compound after filtration.[6][10]

Protocol:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

-

Addition of Aqueous Buffer: Add an appropriate volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the target final compound concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Mixing and Incubation: Mix the contents of the wells thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).[7]

-

Detection and Quantification:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[10]

-

UV/LC-MS Analysis: Alternatively, filter the solutions to remove any precipitate.[7] The concentration of the dissolved compound in the filtrate is then determined by UV-Vis spectrophotometry or, for higher sensitivity and specificity, by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A calibration curve is used for quantification.[11]

-

Thermodynamic Solubility Assay (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound with a solvent over an extended period.[7]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial. The presence of excess solid is crucial to ensure that equilibrium is reached with a saturated solution.[9][11]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4, simulated gastric fluid) to the vial.[9]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.[9][11]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Then, carefully separate the saturated supernatant from the solid residue by filtration or centrifugation.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.[2] A standard calibration curve is essential for accurate quantification.

Workflow for Solubility Determination

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

Factors Influencing the Solubility of this compound

The solubility of a carbamate like this compound is not an immutable constant but is influenced by several external factors.

-

pH: The pH of the aqueous medium can significantly affect the solubility of ionizable compounds. While the carbamate group itself is generally neutral, the overall molecule's structure should be analyzed for any potential pKa values. If the molecule has acidic or basic centers, its solubility will be pH-dependent. For instance, carbamic acids, the parent compounds of carbamates, are influenced by pH.[12]

-

Solvent Composition: The polarity of the solvent plays a crucial role. Carbamates are often more soluble in organic solvents than in water.[13][14] The use of co-solvents (e.g., ethanol, propylene glycol) in formulations is a common strategy to enhance the solubility of poorly water-soluble drugs. The formation of carbamic acids from amines and CO₂ is also highly solvent-dependent, favoring polar organic solvents that promote hydrogen bonding.[15]

-

Temperature: For most solid compounds, solubility increases with temperature. This relationship can be quantified to determine the thermodynamics of dissolution.

-

Crystal Polymorphism: The solid-state form of the compound can have a profound impact on its solubility. Amorphous forms are generally more soluble, albeit less stable, than their crystalline counterparts. Different crystalline polymorphs can also exhibit different solubilities. Therefore, characterizing the solid form of this compound used in solubility studies is essential for data reproducibility.

Predictive Approaches to Solubility

In the early stages of drug discovery, before a compound is synthesized, computational models can provide valuable estimates of its solubility.[16] These in silico tools use the molecular structure to predict solubility based on various descriptors like molecular weight, logP, and topological surface area.[16] More advanced methods, including machine learning and graph convolutional networks, are being developed to provide more accurate predictions by learning from large datasets of experimentally determined solubilities.[17][18][19] While these predictions are not a substitute for experimental measurement, they are invaluable for prioritizing and designing new molecules with improved solubility profiles.[16]

Conclusion and Future Directions

A comprehensive understanding of the solubility of this compound is a prerequisite for its successful development as a potential therapeutic agent. This guide has outlined the critical distinction between kinetic and thermodynamic solubility, provided detailed experimental protocols for their determination, and discussed the key factors that modulate solubility. For researchers working with this compound, it is recommended to first perform a kinetic solubility assay to quickly assess its general behavior, followed by a rigorous thermodynamic solubility determination using the shake-flask method in various physiologically relevant media. Future work should also involve characterizing the solid-state properties of the compound to understand the potential impact of polymorphism on its solubility and stability. By integrating predictive modeling with robust experimental data, a complete solubility profile can be established, paving the way for rational formulation design and informed decision-making in the drug development process.

References

- Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024).

- Llinàs, A., & Avdeef, A. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. Pharma Outsourcing.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BioDuro. (n.d.). ADME Solubility Assay.

- protocols.io. (2025). In-vitro Thermodynamic Solubility.

- GCNNs for Predicting Drug Solubility in Binary Solvent Mixtures. (2025). NIH.

- Predicting Drug Solubility Using Different Machine Learning Methods. (2024). arXiv.

- Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- PubMed. (n.d.). In vitro solubility assays in drug discovery.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Echemi. (n.d.). Benzyl (2-oxoazepan-3-yl)

- PubChem. (n.d.). (S)-Benzyl (2-oxooxetan-3-YL)

- Chem-Impex. (n.d.). Benzyl (S)-(2-Oxoazepan-3-Yl)

- ResearchGate. (2018). Automated assays for thermodynamic (equilibrium)

- Solubility of Things. (n.d.). Carbamic acid.

- Santa Cruz Biotechnology. (n.d.). Benzyl (S)-(2-oxoazepan-3-yl)

- Grokipedia. (2026).

- ChemicalBook. (2025). BENZYL (S)-(2-OXOAZEPAN-3-YL)

- ResearchGate. (2005). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide.

- Solubility of Things. (n.d.).

- PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.

- ResearchGate. (2025). Key parameters for carbamate stability in dilute aqueous–organic solution.

- Parchem. (n.d.). Benzyl (3-amino-2-oxoazetidin-3-yl)

- MySkinRecipes. (n.d.). (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)

- Wikipedia. (n.d.).

- White Rose eTheses Online. (n.d.). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds.

- BLDpharm. (n.d.). (S)-Benzyl (2-oxoazetidin-3-yl)

- Chemsrc. (n.d.). Benzyl (2-oxoazepan-3-yl)

Sources

- 1. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 2. evotec.com [evotec.com]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. BENZYL (S)-(2-OXOAZEPAN-3-YL)CARBAMATE | 103478-12-2 [chemicalbook.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

- 18. Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]

stereochemistry of Benzyl (2-oxoazepan-3-yl)carbamate

An In-depth Technical Guide to the Stereochemistry of Benzyl (2-oxoazepan-3-yl)carbamate

Abstract

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. This compound, a key intermediate in the synthesis of various therapeutic agents, possesses a single stereocenter at the C3 position of the ε-caprolactam ring, giving rise to two enantiomers: (R) and (S).[1][2] The biological activity is often confined to one enantiomer, making stereoselective synthesis and robust analytical characterization indispensable in drug development.[3] This guide provides an in-depth exploration of the stereochemistry of this compound, detailing field-proven methodologies for stereoselective synthesis via enzymatic kinetic resolution and comprehensive protocols for stereochemical assignment using chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction.

The Stereochemical Imperative in Drug Design

The ε-caprolactam scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules. The introduction of a substituent at the C3 position, as in this compound, creates a chiral center with profound implications. The spatial arrangement of the carbamate group dictates how the molecule interacts with its biological target, such as an enzyme or receptor. It is a well-established principle that enantiomers can exhibit vastly different potencies, metabolic pathways, and toxicities. For instance, in the development of dual neurokinin NK(1)/NK(2) receptor antagonists, it was demonstrated that only the (R,R)-isomer of a complex molecule containing a 3-substituted azepan-2-one moiety exhibited the desired potent and balanced affinity.[3] This underscores the necessity for methods that can not only produce single enantiomers but also definitively confirm their absolute configuration.

The two enantiomers of this compound are depicted below. The core challenge addressed in this guide is the selective synthesis and verification of these distinct chemical entities.

Figure 1: Chemical structures of the (S) and (R) enantiomers of this compound.

Stereoselective Synthesis: Enzymatic Kinetic Resolution

While asymmetric synthesis from chiral precursors is a valid strategy, enzymatic kinetic resolution (EKR) of the racemic amine precursor, 3-amino-azepan-2-one, followed by protection, offers a highly efficient and scalable alternative.[4][5] EKR leverages the exquisite stereoselectivity of enzymes, typically lipases or amidases, to selectively acylate one enantiomer of a racemic mixture, allowing for the easy separation of the acylated product from the unreacted enantiomer.[6][7][8]

The causality behind this choice rests on the high enantiomeric excesses (ee) and mild reaction conditions achievable with biocatalysis. Enzymes like Candida antarctica lipase B (CALB) are well-documented for their ability to resolve amines and alcohols with high enantioselectivity (E-value). The E-value is a measure of the enzyme's efficiency in discriminating between the two enantiomers; a high E-value (>100) is indicative of a synthetically useful resolution.

Workflow for Enzymatic Kinetic Resolution

Figure 2: Workflow for obtaining both enantiomers via Enzymatic Kinetic Resolution.

Experimental Protocol: Enzymatic Resolution

This protocol is a self-validating system. The progress of the reaction to ~50% conversion is a critical control point to ensure high enantiomeric excess for both the product and the remaining substrate.

-

Reactor Setup : To a 250 mL oven-dried flask, add racemic 3-amino-azepan-2-one (10.0 g, 78.0 mmol), immobilized Candida antarctica lipase B (Novozym 435, 1.0 g), and dry toluene (100 mL).

-

Acylation : Add ethyl acetate (7.5 mL, 78.0 mmol) as the acyl donor.

-

Incubation : Stir the suspension at 45 °C. Monitor the reaction progress by taking aliquots every 4 hours and analyzing them via chiral HPLC or GC to determine the enantiomeric excess (ee) of the substrate and the conversion percentage.

-

Termination : Stop the reaction when conversion reaches approximately 50% (typically 24-48 hours). This is the theoretical point of maximum yield for one enantiomer and maximum ee for the other.

-

Enzyme Removal : Cool the mixture to room temperature and remove the immobilized enzyme by vacuum filtration, washing the enzyme beads with a small amount of toluene. The enzyme can often be recycled.

-

Separation : Concentrate the filtrate under reduced pressure. The resulting mixture of acylated amine and unreacted amine can be separated by column chromatography on silica gel.

-

Final Synthesis :

-

For the (S)-enantiomer : The recovered, unreacted (S)-3-amino-azepan-2-one is protected directly using benzyl chloroformate under standard Schotten-Baumann conditions to yield (S)-Benzyl (2-oxoazepan-3-yl)carbamate.[1]

-

For the (R)-enantiomer : The isolated (R)-3-acetamido-azepan-2-one is first hydrolyzed under acidic conditions (e.g., 3M HCl) to yield (R)-3-amino-azepan-2-one, which is then protected with benzyl chloroformate to yield the (R)-enantiomer.

-

Stereochemical Characterization and Assignment

Absolute configuration assignment is non-trivial and requires robust, orthogonal analytical techniques. A multi-pronged approach combining chromatography and spectroscopy provides the highest degree of confidence.

Figure 3: Integrated workflow for the complete stereochemical characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining enantiomeric purity (%ee). The underlying principle is the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[9] For carbamate-containing lactams, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often highly effective.[10]

Experimental Protocol: Chiral HPLC

-

System Preparation : Equilibrate the HPLC system equipped with a chiral column (e.g., Chiralpak IA) with the mobile phase until a stable baseline is achieved.

-

Sample Preparation : Prepare a solution of the sample at approximately 1 mg/mL in the mobile phase. Prepare a solution of the racemic material (1 mg/mL) to serve as a reference.

-

Injection & Analysis : Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution factor (Rs). An Rs value > 1.5 is required for baseline separation, which validates the method's suitability.

-

Quantification : Inject the enantiopure sample. Enantiomeric excess is calculated from the peak areas (A) of the two enantiomers: %ee = |(A1 - A2) / (A1 + A2)| * 100.

| Parameter | Condition | Rationale |

| Column | Chiralpak IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)) | Proven selectivity for a wide range of chiral compounds, including those with carbamate groups.[9] |

| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) | Provides good solubility and optimal polarity for resolution on polysaccharide CSPs. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns, balancing resolution and analysis time. |

| Detection | UV at 220 nm | Wavelength where the benzyl and carbamate chromophores exhibit strong absorbance. |

| Expected tR | tR1 ≈ 8.5 min; tR2 ≈ 10.2 min | Representative values; will vary by system. |

| Resolution (Rs) | > 2.0 | A value well above 1.5 ensures accurate quantification. |

Table 1: Validated Chiral HPLC Method Parameters.

NMR Spectroscopy for Stereochemical Analysis

While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, advanced NMR techniques are invaluable for structural and stereochemical elucidation.[11]

-

Chiral Shift Reagents : Lanthanide-based chiral shift reagents (e.g., Eu(hfc)₃) can be added to the NMR sample. They form diastereomeric complexes with the enantiomers, causing the signals (especially for protons near the coordination site, like the C3-H) to resolve into separate peaks, allowing for direct %ee determination from the integration.

-

2D NMR (NOESY/ROESY) : For molecules with multiple stereocenters or to confirm ring conformation, Nuclear Overhauser Effect (NOE) experiments are critical.[12][13] They detect through-space interactions between protons that are close to each other (< 5 Å). In substituted caprolactams, the ring typically adopts a chair-like conformation.[14][15] NOE correlations can establish the relative orientation (axial vs. equatorial) of substituents, which is foundational to understanding the molecule's 3D structure.

Experimental Protocol: NMR with Chiral Shift Reagent

-

Initial Spectrum : Acquire a standard high-resolution ¹H NMR spectrum of the enantiopure sample (~5 mg in 0.6 mL CDCl₃).

-

Titration : Add small, successive amounts of a chiral shift reagent (e.g., 2-5 mg of Eu(hfc)₃) to the NMR tube.

-

Acquisition : Acquire a ¹H NMR spectrum after each addition.

-

Analysis : Observe the splitting of key proton signals (e.g., the C3 methine proton). The ratio of the integrals of the newly resolved peaks corresponds to the enantiomeric ratio. The experiment is complete when baseline resolution of a key signal is achieved without excessive line broadening.

Single-Crystal X-ray Diffraction: The Definitive Assignment

When a single, high-quality crystal can be grown, X-ray diffraction is the unequivocal method for determining the absolute configuration.[16] The technique maps the electron density of the molecule in 3D space, providing a precise atomic-level picture. The assignment of absolute stereochemistry is typically achieved through the analysis of anomalous dispersion effects, quantified by the Flack parameter.[9] A Flack parameter close to zero for a given stereochemical model confirms that the assignment is correct.

Experimental Protocol: Crystallization and X-ray Analysis

-

Crystallization : Grow single crystals suitable for diffraction. A common method is slow evaporation of a saturated solution. Screen various solvents (e.g., ethyl acetate, methanol, acetonitrile) and solvent/anti-solvent pairs (e.g., ethyl acetate/hexane).

-

Data Collection : Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution & Refinement : Solve the crystal structure using direct methods and refine the model against the collected data.

-

Absolute Configuration : Refine the Flack parameter. A value of x ≈ 0 with a small uncertainty (u) (e.g., x = 0.02(4)) provides high confidence in the assigned (R) or (S) configuration.[9] The resulting crystal structure also provides invaluable data on bond lengths, angles, and the solid-state conformation of the caprolactam ring.[14][15][17]

Conclusion

The is a critical quality attribute that demands rigorous control and verification. This guide has detailed a robust strategy for its management, beginning with a highly selective enzymatic resolution for synthesis and culminating in a tripartite analytical approach for confirmation. By integrating the preparative power of biocatalysis with the analytical precision of chiral HPLC, advanced NMR, and X-ray crystallography, researchers and drug developers can confidently produce and characterize the specific enantiomer required for their therapeutic applications, ensuring scientific integrity from the bench to potential clinical use.

References

-

Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. (n.d.). MDPI. [Link]

-

Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. (n.d.). SpringerLink. [Link]

-

Kinetic resolution of β-lactams via enantioselective N-acylation. (n.d.). Fingerprint. [Link]

-

Gerspacher, M., et al. (2003). Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonist. Journal of Medicinal Chemistry, 46(16), 3508-13. [Link]

-

Asano, Y., et al. (2005). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 71(1), 345-350. [Link]

-

Gruber, T., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38(11), 5561-5570. [Link]

-

Martín-Matute, B., et al. (2005). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. The Journal of Organic Chemistry, 70(17), 6751-6762. [Link]

-

Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. (2014). New Journal of Chemistry. [Link]

-

X-ray crystallographic structures of 3a and 3d. (n.d.). ResearchGate. [Link]

-

Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. (n.d.). ACS Publications. [Link]

-

Chiral resolution. (n.d.). Wikipedia. [Link]

-

1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD 2 Cl 2 . (n.d.). ResearchGate. [Link]

-

Enantioselective synthesis of chiral BCPs. (2022). PubMed Central. [Link]

-

Synthesis of chiral lactams by asymmetric nitrogen insertion. (2023). PubMed Central. [Link]

-

Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). MDPI. [Link]

-

(S)-Benzyl (2-oxooxetan-3-YL)carbamate. (n.d.). PubChem. [Link]

-

NMR and Stereochemistry. (n.d.). Harned Research Group. [Link]

-

Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Washington University in St. Louis. [Link]

-

X-ray powder diffraction structure determination of γ-butyrolactone at 180 K: phase-problem solution from the lattice energy minimization with two independent molecules. (2005). ResearchGate. [Link]

-

Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (2021). PubMed Central. [Link]

-

Assignment of NMR data and relative stereochemistry determination of paraconic acid derivatives. (2008). ResearchGate. [Link]

-

Synthesis of enantiopure b 3-amino acid derivatives by enzymatic resolution. (n.d.). ResearchGate. [Link]

-

Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. (2023). White Rose eTheses Online. [Link]

-

Chiral resolution with frozen aqueous amino acids. (2012). RSC Publishing. [Link]

-

Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. [Link]

-

Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2023). MDPI. [Link]

-

DFT–Assisted Structure Determination from Powder X-ray Diffraction Data of a New Zonisamide/ϵ-Caprolactam Cocrystal. (2020). MDPI. [Link]

-

Determination of relative stereochemistry. (2009). NMR Wiki. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3- (2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ01339E [pubs.rsc.org]

- 15. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Discovery and History of Benzyl (2-oxoazepan-3-yl)carbamate

Foreword: Unveiling a Key Pharmaceutical Intermediate

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as pivotal building blocks for the synthesis of complex therapeutic agents. Benzyl (2-oxoazepan-3-yl)carbamate, a chiral lactam derivative, represents one such cornerstone. Its rigid, seven-membered ring structure and versatile functional groups have positioned it as a valuable intermediate in the development of novel drugs, particularly those targeting the nervous system. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important compound, tailored for researchers, scientists, and drug development professionals. We will delve into the scientific rationale behind its synthesis and explore its role in the creation of potent and selective therapeutics.

I. The Genesis of a Scaffold: Discovery and Historical Context

The history of this compound is intrinsically linked to the broader exploration of amino acid derivatives and lactams in drug discovery. While a singular "discovery" event for this specific compound is not prominently documented, its emergence can be traced through the evolution of synthetic methodologies for preparing chiral α-amino-ε-caprolactam and its N-protected derivatives.

The core structure, 3-amino-azepan-2-one, is the lactam of the essential amino acid L-lysine. Early research focused on the cyclization of lysine and its derivatives to form this caprolactam ring. A significant step forward in the utility of this scaffold was the introduction of the benzyloxycarbonyl (Cbz) protecting group for the amino function. The Cbz group, introduced by Max Bergmann and Leonidas Zervas in the 1930s, provided a reliable method for protecting amines during peptide synthesis and other chemical transformations, and could be cleanly removed by catalytic hydrogenation.[1]

The application of this protection strategy to 3-amino-azepan-2-one yielded this compound. This N-protected derivative offered enhanced stability and solubility in organic solvents, making it a more tractable intermediate for further chemical modifications. Its true potential, however, was realized in the pursuit of compounds with specific biological activities, most notably as antagonists for neurokinin receptors.

II. Stereoselective Synthesis: A Methodological Deep Dive

The therapeutic efficacy of chiral molecules is often dependent on a single enantiomer. Consequently, the stereoselective synthesis of Benzyl (S)-(2-oxoazepan-3-yl)carbamate is of paramount importance. A robust and well-established method for its preparation starts from the commercially available and optically active amino acid, L-lysine.

Experimental Protocol: Synthesis of (S)-3-(Benzyloxycarbonylamino)-azepan-2-one

This protocol outlines a common and reliable method for the laboratory-scale synthesis of the title compound.

Materials:

-

L-lysine hydrochloride

-

Sodium hydroxide (NaOH)

-

Hexan-1-ol

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Step-by-Step Procedure:

-

Synthesis of (S)-3-amino-azepan-2-one hydrochloride:

-

To a stirred suspension of L-lysine hydrochloride (1 equivalent) in hexan-1-ol, add sodium hydroxide (1 equivalent).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and filter to remove the sodium chloride byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude (S)-3-amino-azepan-2-one.

-

Dissolve the crude product in water and acidify to pH 6 with concentrated hydrochloric acid.

-

Partially concentrate the solution and allow the hydrochloride salt to crystallize.

-

Collect the crystals by filtration and dry under vacuum. A typical yield for this step is around 75%.[2]

-

-

N-protection with Benzyl Chloroformate:

-

Dissolve (S)-3-amino-azepan-2-one hydrochloride (1 equivalent) in a mixture of dichloromethane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.5 equivalents) to the solution to act as a base.

-

Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford Benzyl (S)-(2-oxoazepan-3-yl)carbamate as a white solid.

-

Causality Behind Experimental Choices:

-

The use of hexan-1-ol as a high-boiling solvent in the first step facilitates the removal of water via azeotropic distillation with the Dean-Stark trap, driving the cyclization reaction to completion.

-

The conversion to the hydrochloride salt allows for easy purification of the intermediate by crystallization.

-

The Schotten-Baumann conditions (biphasic system with a mild base like sodium bicarbonate) for the N-protection step are crucial to prevent the hydrolysis of the benzyl chloroformate and to efficiently neutralize the HCl generated during the reaction.[3]

-

Purification by column chromatography is essential to obtain the final product with high purity, which is critical for its use in subsequent synthetic steps in drug development.

III. Applications in Drug Discovery: Targeting the Tachykinin System

Benzyl (S)-(2-oxoazepan-3-yl)carbamate has proven to be a particularly valuable intermediate in the synthesis of antagonists for neurokinin (NK) receptors, which are a class of G-protein coupled receptors (GPCRs) involved in a variety of physiological and pathological processes, including pain, inflammation, and mood disorders.[4][5]

A prominent example of its application is in the development of DNK333, a potent and orally active dual antagonist of the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors.[6] The synthesis of DNK333 utilizes the (R,R) diastereomer derived from this compound, highlighting the importance of stereochemistry in achieving the desired pharmacological activity.

Neurokinin Receptor Signaling Pathway

The antagonism of NK1 and NK2 receptors by compounds derived from this compound disrupts the signaling cascade initiated by the endogenous ligands, substance P (for NK1) and neurokinin A (for NK2). This signaling pathway is crucial for understanding the mechanism of action of these potential therapeutics.

Caption: Neurokinin Receptor Signaling Pathway and its Antagonism.

Quantitative Data: Biological Activity of a Key Derivative

The following table summarizes the binding affinities of DNK333, a derivative of this compound, for human neurokinin receptors. The pKi values represent the negative logarithm of the inhibition constant (Ki), with higher values indicating stronger binding affinity.

| Compound | Target Receptor | Binding Affinity (pKi) |

| DNK333 | Human NK1 | 8.38[6] |

| DNK333 | Human NK2 | 8.02[6] |

This data clearly demonstrates the potent and balanced dual antagonism of DNK333, a direct outcome of the chemical scaffolding provided by this compound.

IV. Future Perspectives and Conclusion

This compound continues to be a molecule of significant interest in the field of medicinal chemistry. Its robust synthesis from readily available starting materials and its proven utility as a key intermediate for neurologically active compounds ensure its continued relevance. Future research may focus on the development of novel synthetic routes to further improve efficiency and reduce environmental impact. Furthermore, the exploration of this scaffold in the synthesis of inhibitors for other enzyme classes and receptors remains a promising avenue for the discovery of new therapeutic agents.

References

-

Chem-Impex. Benzyl (S)-(2-Oxoazepan-3-Yl)Carbamate.

-

Santa Cruz Biotechnology. Benzyl (S)-(2-oxoazepan-3-yl)carbamate.

-